![molecular formula C20H23N3O3S2 B2523519 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 325986-48-9](/img/structure/B2523519.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide
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Overview
Description
Comprehensive Analysis of N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide
The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide is a benzamide derivative with potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related structures and their properties have been studied, which can give insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and N-substituted imidazolylbenzamides . A similar approach could be applied to synthesize the compound of interest, potentially using 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile as a starting material, which can be acylated with diethylsulfamoyl chloride to introduce the sulfamoyl group .
Molecular Structure Analysis
X-ray single-crystal diffraction methods are commonly used to determine the solid-state structure of benzamide derivatives . These analyses reveal that the cyclohexene ring in related compounds often adopts a half-chair conformation, and the thiophene ring is typically planar . This information suggests that the compound may exhibit similar structural features.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing of anions through intramolecular charge transfer mechanisms , and electrophilic intramolecular cyclization when exposed to specific reagents . These reactions are influenced by the functional groups present on the benzamide core, which can be tailored to achieve desired reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect their hydrogen bonding interactions, UV-Vis absorption properties, and NMR characteristics . The compound of interest, with its cyano and diethylsulfamoyl substituents, is likely to exhibit strong electron-withdrawing effects, which could influence its solubility, stability, and reactivity.
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-23(4-2)28(25,26)15-11-9-14(10-12-15)19(24)22-20-17(13-21)16-7-5-6-8-18(16)27-20/h9-12H,3-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYWYXTYZNEEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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